molecular formula C10H10Cl2OS B15384258 1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B15384258
M. Wt: 249.16 g/mol
InChI Key: MIHYMDFWJNSUBP-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a propan-2-one backbone substituted with a 4-(chloromethyl)-3-mercaptophenyl group and a chlorine atom at the 1-position. The compound’s structure combines a ketone moiety with aromatic and sulfur-containing substituents, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3

InChI Key

MIHYMDFWJNSUBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Chlorine and Mercapto Groups : The target compound’s 3-mercapto and 4-chloromethyl groups enhance nucleophilicity and metal-binding capacity compared to methoxy or cyclopropyl analogs. Thiols are prone to oxidation, suggesting distinct stability considerations .
  • Hydrazinylidene vs. α,β-Unsaturated Ketones : Hydrazinylidene derivatives (e.g., ) form hydrogen-bonded networks (N–H⋯O), enabling crystal engineering, whereas α,β-unsaturated ketones (e.g., chalcones) exhibit π-conjugation for UV/Vis activity .

Physicochemical Properties

  • Solubility : Thiol-containing compounds often exhibit lower solubility in polar solvents due to hydrophobic effects, contrasting with hydroxylated chalcones (e.g., ) .
  • Crystallography: Hydrazonoyl chlorides () crystallize in monoclinic systems (space group P2₁/c), with hydrogen bonding directing packing motifs. The target compound’s mercapto group may introduce S–H⋯O/N interactions, altering crystal symmetry .

Research Findings and Implications

  • Reactivity : The mercapto group in the target compound may enable thiol-ene click chemistry or metal coordination, unlike methoxy-substituted analogs .
  • Stability : Chloromethyl groups are susceptible to hydrolysis, necessitating careful storage compared to stable cyclopropyl derivatives .
  • Structural Insights : Crystallographic data from analogs (e.g., ) suggest that substituent polarity and hydrogen-bonding capacity critically influence molecular packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step reactions involving chlorination and thiolation. A Friedel-Crafts acylation approach, using a Lewis acid catalyst (e.g., AlCl₃), is effective for introducing the ketone moiety to the aromatic ring . Subsequent chlorination steps require precise control of stoichiometry and temperature to avoid over-substitution. Optimization involves adjusting solvent polarity (e.g., dichloromethane) and reaction time to enhance yield (typically 60-75%) .

Q. Which purification techniques are most effective for isolating high-purity this compound?

  • Column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate) is preferred for initial purification. Recrystallization from ethanol or methanol improves purity (>95%). For industrial-scale applications, continuous flow reactors coupled with fractional distillation reduce impurities like unreacted chloromethyl precursors .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloromethyl (-CH₂Cl) and mercapto (-SH) groups, with characteristic shifts at δ 3.8–4.2 ppm (CH₂Cl) and δ 1.5–2.0 ppm (SH). IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves bond angles and dihedral angles, critical for understanding steric effects .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution involving this compound, and how do substituents influence reactivity?

  • The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the chlorine on the ketone moiety participates in elimination or radical pathways. Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring accelerate substitution rates by polarizing the C-Cl bond. Computational studies (DFT) reveal transition-state stabilization via π-backbonding in trifluoromethyl derivatives .

Q. How can researchers validate and interpret conflicting data on this compound’s biological activity?

  • Contradictions in antimicrobial studies (e.g., Gram-positive vs. Gram-negative efficacy) may arise from differences in bacterial membrane permeability or assay conditions (e.g., pH, nutrient media). Dose-response assays (IC₅₀) and time-kill curves should be standardized. Comparative studies with analogs (e.g., 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one) highlight the role of the mercapto group in disrupting thiol-dependent enzymes .

Q. What strategies mitigate instability during storage and handling?

  • The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (HPLC-MS) show decomposition products (e.g., disulfides) form above 25°C. Buffering agents (e.g., EDTA) chelate trace metals that catalyze oxidation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase or β-lactamase. QSAR models correlate substituent electronegativity with antibacterial potency. For example, replacing the mercapto group with methylthio (-SMe) improves lipophilicity (logP +0.5) and bioavailability .

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